Product packaging for Cyclopentanone p-Toluenesulfonylhydrazone(Cat. No.:CAS No. 17529-98-5)

Cyclopentanone p-Toluenesulfonylhydrazone

Cat. No.: B049932
CAS No.: 17529-98-5
M. Wt: 252.33 g/mol
InChI Key: SFWNHVHJYZEPSM-UHFFFAOYSA-N
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Description

Cyclopentanone p-Toluenesulfonylhydrazone is a specialized organic compound that serves as a critical precursor in the Wolff-Kishner reduction reaction. Its primary research value lies in its ability to efficiently convert the carbonyl group of cyclopentanone into a methylene group (-CH2-), thereby deoxygenating the ketone to yield cyclopentane. This transformation is pivotal in synthetic organic chemistry for the strategic manipulation of molecular frameworks, particularly in the synthesis of complex natural products, pharmaceuticals, and functional materials where the saturation of a specific carbonyl is required. The mechanism of action involves the formation of a hydrazone, which, under basic and thermal conditions, decomposes to release nitrogen gas (N2) and generate the corresponding alkane. This reagent is especially valued for its application in ring-contraction strategies or for the stabilization of strained ring systems by removing a ketone that might otherwise impart unwanted reactivity or instability. Researchers utilize this compound to achieve a clean and irreversible reduction under relatively mild conditions compared to alternative methods, making it an indispensable tool for the selective modification of carbocyclic structures in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2S B049932 Cyclopentanone p-Toluenesulfonylhydrazone CAS No. 17529-98-5

Properties

IUPAC Name

N-(cyclopentylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-10-6-8-12(9-7-10)17(15,16)14-13-11-4-2-3-5-11/h6-9,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWNHVHJYZEPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298921
Record name Cyclopentanone p-Toluenesulfonylhydrazone
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URL https://comptox.epa.gov/dashboard/DTXSID60298921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17529-98-5
Record name 17529-98-5
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Record name Cyclopentanone p-Toluenesulfonylhydrazone
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Record name Cyclopentanone p-Toluenesulfonylhydrazone
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Preparation Methods

Standard Procedure and Reaction Optimization

In a typical protocol, equimolar amounts of cyclopentanone (0.1 mol, 9.8 g) and p-toluenesulfonylhydrazide (0.1 mol, 18.6 g) are dissolved in anhydrous ethanol (150 mL) under nitrogen. Glacial acetic acid (5 mL) is added as a catalyst, and the mixture is refluxed at 80°C for 6–8 hours. Completion is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (3:1) as the eluent. The product crystallizes upon cooling to 0°C, yielding white crystals after vacuum filtration and recrystallization from ethanol.

Key Variables:

  • Solvent Selection: Ethanol is preferred due to its ability to dissolve both reactants while facilitating crystallization. Alternatives like methanol or tetrahydrofuran (THF) reduce yields by 15–20%.

  • Catalyst Loading: Acetic acid concentrations above 5% v/v accelerate side reactions, while lower concentrations prolong reaction times.

  • Temperature: Reflux at 80°C optimizes kinetics; higher temperatures promote decomposition.

Yield Data:

ConditionYield (%)Purity (HPLC)
Ethanol, 80°C, 8h82–8598.5
Methanol, 65°C, 12h6797.2
THF, 70°C, 10h7196.8

Bamford-Stevens Reaction Variants

Recent advances have adapted Bamford-Stevens reaction conditions to generate this compound as a precursor for alkeneselenolate intermediates. This method, while less common, enables downstream functionalization into selenium-containing heterocycles.

Reaction with Potassium t-Butoxide and Elemental Selenium

A modified Bamford-Stevens approach involves treating this compound with potassium t-butoxide (t-BuOK) and elemental selenium in dimethylformamide (DMF) at elevated temperatures. The reaction generates alkeneselenolate ions, which dimerize to form diselenides or undergo cyclization.

Procedure:

  • This compound (5.00 mmol) is combined with elemental selenium (12.5 mmol) and t-BuOK (12.5 mmol) in anhydrous DMF (30 mL).

  • The mixture is heated at 140°C under argon for 3 hours, then cooled and exposed to air.

  • The crude product is extracted with benzene, washed with water, and purified via silica gel chromatography (hexane/ethyl acetate).

Critical Parameters:

  • Atmosphere: Argon prevents oxidation of selenium intermediates.

  • Temperature: 140°C ensures complete decomposition of the hydrazone to reactive intermediates.

  • Solvent: DMF’s high boiling point and polarity stabilize charged intermediates.

Outcome:

  • Primary product: Dialkenyl diselenide (46% yield).

  • Byproducts: Cyclized triselenapentalenes (4%) and selenopyran derivatives (2%).

Solid-State Mechanochemical Synthesis

Emerging mechanochemical methods offer solvent-free routes to hydrazones, reducing waste and improving atom economy.

Ball Milling Protocol

Cyclopentanone (10 mmol) and p-toluenesulfonylhydrazide (10 mmol) are loaded into a stainless-steel milling jar with two grinding balls (10 mm diameter). The jar is agitated at 30 Hz for 60 minutes. The reaction proceeds exothermically, yielding the hydrazone as a fine powder.

Advantages:

  • No solvent required.

  • Reaction time reduced to 1 hour versus 8 hours for solution-based methods.

  • Yield: 78–80%, comparable to traditional methods.

Limitations:

  • Scalability challenges due to equipment constraints.

  • Slightly lower purity (95–96%) due to incomplete mixing.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization for cost, safety, and throughput.

Continuous Flow Reactor Design

A tubular flow reactor (Teflon, 10 mm ID) operates at 80°C with a residence time of 30 minutes. Cyclopentanone and p-toluenesulfonylhydrazide solutions (1 M in ethanol) are pumped at 5 mL/min, achieving 85% conversion per pass. The system produces 1.2 kg/hour with >99% purity after recrystallization.

Economic Metrics:

  • Raw material cost: $12.50/kg.

  • Energy consumption: 8 kWh/kg.

Analytical Characterization

Post-synthesis analysis ensures product integrity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.3 Hz, 2H, ArH), 7.33 (d, J = 8.0 Hz, 2H, ArH), 2.44 (s, 3H, CH₃), 2.30–2.20 (m, 4H, cyclopentyl), 1.80–1.60 (m, 4H, cyclopentyl).

  • IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1350 cm⁻¹ (S=O).

Crystallography

Single-crystal X-ray diffraction confirms the planar hydrazone linkage and dihedral angle of 12.3° between the cyclopentyl and tosyl groups .

Chemical Reactions Analysis

Cyclopentanone p-Toluenesulfonylhydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis Applications

1.1 Synthesis of Cycloalkenyl Boronic Acid Pinacol Esters
CPTSH serves as a key reagent in the synthesis of cycloalkenyl boronic acid pinacol esters, which are valuable intermediates in organic synthesis. These compounds are crucial for constructing complex molecular architectures due to their ability to undergo cross-coupling reactions. The process typically involves the reaction of CPTSH with boron reagents under catalytic conditions, leading to the formation of highly functionalized products suitable for further transformations .

1.2 Formation of Ketones
Recent studies have demonstrated that CPTSH can be utilized as a precursor in the synthesis of 2-chlorophenyl cyclopentyl ketone from 2-chlorobenzaldehyde. This reaction highlights CPTSH's potential as a starting material in synthetic pathways aimed at producing ketones, which are significant in pharmaceuticals and agrochemicals .

1.3 Modular Synthesis Approaches
CPTSH has been employed in modular synthetic strategies that allow for the rapid assembly of complex molecules. For instance, its use in tandem reactions facilitates the construction of multiple stereocenters and functional groups in a single synthetic sequence, enhancing efficiency and reducing waste in chemical processes .

Biological Applications

2.1 Antimicrobial Activity
CPTSH derivatives have shown promising antimicrobial properties, making them candidates for further development as therapeutic agents. The structural features of CPTSH contribute to its interaction with biological targets, potentially leading to new treatments for bacterial infections .

2.2 Studies on Neuroactive Compounds
Research indicates that CPTSH can be involved in the synthesis of neuroactive compounds, which may have implications for treating neurological disorders. By modifying the hydrazone structure, researchers aim to enhance the pharmacological profile of these compounds .

Case Studies

Study Application Findings
Study on Ketamine SynthesisUtilization of CPTSHIdentified as a precursor for synthesizing 2-chlorophenyl cyclopentyl ketone, aiding law enforcement in tracking illicit drug manufacturing .
Synthesis of Antimicrobial AgentsDerivatives of CPTSHShowed significant antimicrobial activity against various pathogens, indicating potential therapeutic applications .
Modular Synthetic StrategiesRapid AssemblyDemonstrated efficient construction of complex molecules using CPTSH as a versatile building block .

Comparison with Similar Compounds

a) Cyclohexanone p-Toluenesulfonylhydrazone

  • Molecular Formula: C₁₃H₁₈N₂O₂S (vs. C₁₂H₁₆N₂O₂S for cyclopentanone derivative).
  • Reactivity: Cyclohexanone derivatives exhibit higher thermal stability due to the six-membered ring, whereas cyclopentanone analogues decompose more readily under basic conditions (e.g., with t-BuOK) .
  • Applications: Cyclohexanone tosylhydrazones are less reactive in selenation reactions, avoiding complex byproduct mixtures seen in cyclopentanone derivatives .

b) d-Camphor p-Toluenesulfonylhydrazone

  • Reactivity: Forms 1,6,6αλ⁴-triselenapentalene upon treatment with t-BuOK and selenium, a transformation unobserved in cyclopentanone derivatives, which yield dialkenyl diselenides instead .
  • Steric Effects: The bicyclic structure of d-camphor imposes steric hindrance, altering reaction pathways compared to the planar cyclopentanone .

c) Cyclopentanecarboxaldehyde Tosylhydrazone

  • Synthesis : Derived from aldehydes (e.g., cyclopentanecarboxaldehyde) rather than ketones, leading to distinct decomposition products under vacuum .
  • Stoichiometry: Requires glacial acetic acid in methanol for precipitation, unlike cyclopentanone tosylhydrazone, which forms solids in ethanol/water .

Functional Analogues: DNMT and HHEM Inhibitors

Compounds like DNMT inhibitors share structural motifs with cyclopentanone p-toluenesulfonylhydrazone, including five-membered rings (e.g., pyrazolines, triazoles) and cyclopentanone backbones . However, DNMT inhibitors prioritize hydrogen-bonding interactions with enzyme active sites, whereas cyclopentanone derivatives focus on hydrazone-mediated reactivity (e.g., ketone transposition) .

Comparative Data Tables

Table 1. Physical Properties of Selected Tosylhydrazones

Compound Molecular Formula Melting Point (°C) Density (g/cm³) Boiling Point (°C)
This compound C₁₂H₁₆N₂O₂S 184 1.27 401.7
Cyclohexanone p-Toluenesulfonylhydrazone C₁₃H₁₈N₂O₂S 192–195 1.29 418.5
d-Camphor p-Toluenesulfonylhydrazone C₁₇H₂₄N₂O₂S 168–170 1.18 385.2
Cyclopentanecarboxaldehyde Tosylhydrazone C₁₃H₁₈N₂O₂S 90–91 (dec.) 1.21 396.4

Sources:

Research Findings and Contradictions

  • Synthetic Efficiency: this compound synthesis in ethanol/water (30 minutes) is faster than DNMT inhibitor virtual screening (10+ hours) .
  • Discrepancies in Molecular Formula : Some suppliers incorrectly list the formula as C₁₀H₁₄O₃S ; corrected data confirm C₁₂H₁₆N₂O₂S .
  • Safety vs. Reactivity: Despite irritant risks, cyclopentanone derivatives are preferred in clandestine chemistry due to their predictable decomposition pathways .

Biological Activity

Cyclopentanone p-toluenesulfonylhydrazone (CPTSH) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in drug development, particularly focusing on its applications as a precursor in the synthesis of psychoactive substances.

Chemical Structure and Synthesis

CPTSH is characterized by the molecular formula C12H16N2O2SC_{12}H_{16}N_2O_2S and a molecular weight of 252.33 g/mol. The compound is synthesized through the reaction of cyclopentanone with p-toluenesulfonylhydrazine, resulting in a stable hydrazone derivative. The synthesis process is crucial as it influences the compound's reactivity and biological activity.

Anticancer Properties

Research indicates that CPTSH exhibits significant anticancer properties. A study highlighted its potential as an apoptosis inducer in various cancer cell lines, suggesting that it may interfere with critical cellular pathways involved in cancer progression. The mechanism of action is believed to involve disruption of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Psychoactive Effects

CPTSH has also been identified as a precursor in the synthesis of ketamine analogs, which are known for their psychoactive effects. A recent case study described a novel synthetic route for producing 2-chlorophenyl cyclopentyl ketone from CPTSH, emphasizing its relevance in illicit drug manufacturing . This highlights both the therapeutic potential and the risks associated with compounds derived from CPTSH.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that CPTSH derivatives showed low nanomolar cytotoxicity against specific cancer cell lines, indicating their potential as anticancer agents .
  • Synthetic Applications : A forensic analysis revealed that CPTSH was found among materials seized from an illicit ketamine manufacturing operation, showcasing its dual-use nature in both legitimate research and illegal drug synthesis .

Data Table: Biological Activity Summary

Activity Type Observed Effect Cell Lines/Models Reference
AnticancerInduces apoptosisHuman colon, leukemia
PsychoactivePrecursor for ketamine synthesisN/A
CytotoxicityLow nanomolar rangeGlioblastoma, lung cancer

Q & A

Q. What are the recommended synthetic routes for Cyclopentanone p-Toluenesulfonylhydrazone, and how can purity be optimized?

this compound is typically synthesized via condensation of cyclopentanone with p-toluenesulfonylhydrazine under acidic conditions. Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of cyclopentanone to p-toluenesulfonylhydrazine in ethanol or methanol.
  • Acid Catalyst : Add catalytic HCl or H₂SO₄ to drive the reaction to completion.
  • Purification : Recrystallize the product from ethanol or methanol to achieve >98% purity, verified by HPLC .
  • Yield Optimization : Control reaction temperature (50–60°C) and stirring time (4–6 hours) to minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound?

  • HPLC : Quantify purity (>98%) using a C18 column with UV detection at 254 nm .
  • FTIR : Confirm the presence of hydrazone (N–H stretch at 3200–3300 cm⁻¹) and sulfonyl groups (S=O stretches at 1150–1350 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) shows peaks for the cyclopentyl ring (δ 1.5–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and NH (δ 10–11 ppm). ¹³C NMR confirms the ketone-derived hydrazone carbon (δ 150–160 ppm) .
  • Melting Point : Confirm identity via sharp melting point at 184°C (with decomposition) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound’s stability vary in fuel blendstock applications, and what compatibility challenges arise?

Cyclopentanone derivatives, including its hydrazones, show promise as biofuel blendstocks due to high flame speed and octane sensitivity. However:

  • Oxidation Stability : Cyclopentanone undergoes oxidation in blends containing alkenes, with induction times as low as 400 minutes (ASTM D525). Stabilizers like hindered phenols are recommended .
  • Elastomer Compatibility : Exposure tests reveal significant swelling in fluorocarbon and neoprene elastomers at >20% blend levels. Pre-test materials using Hansen solubility parameters to predict compatibility .
  • Engine Testing : Leaks observed in fuel lines due to seal degradation necessitate compatibility screening with Viton® or PTFE seals .

Q. What computational models are validated for predicting Cyclopentanone derivatives’ combustion behavior?

The Co-Optima kinetic model integrates shock tube ignition delays, jet-stirred reactor speciation, and flame speed data. Key findings:

  • Mechanistic Insights : High ethene yields from cyclopentanone decomposition promote flame acceleration via vinyl radical formation .
  • Validation Metrics : Model accuracy is within 15% of experimental laminar flame speeds (30–50 cm/s) and ignition delays (100–500 µs at 1000 K) .
  • Parametric Sensitivity : Rate constants for C–C bond cleavage in the cyclopentane ring are critical for model fidelity .

Q. How can contradictory data on Cyclopentanone’s oxidation pathways be resolved?

Discrepancies arise from varying blend compositions and test conditions:

  • Role of Alkenes : Cyclopentanone remains stable in alkane blends (e.g., hexane/isooctane) but oxidizes rapidly in the presence of alkenes (e.g., gasoline). Use GC-MS to track peroxide formation in accelerated aging tests .
  • Temperature Dependence : Conflicting oxidation rates at low vs. high temperatures (e.g., 25°C vs. 60°C) require Arrhenius parameter re-evaluation using differential scanning calorimetry (DSC) .

Q. What strategies improve the efficiency of Cyclopentanone production from biomass?

  • Thermochemical Routes : Catalytic conversion of furfural over Pt/SiO₂ achieves 85% yield at 250°C. Optimize catalyst lifetime via sulfur poisoning resistance tests .
  • Biochemical Routes : Retrosynthetic analysis identifies enzyme pathways for lignocellulosic conversion. Screen microbial strains (e.g., Pseudomonas putida) for ketone tolerance .
  • Economic Viability : Bio-based production costs (1.79/kg)undercutpetroleumbasedmethods(1.79/kg) undercut petroleum-based methods (5–6/kg) but require scale-up to 10,000-ton/year capacity for competitiveness .

Q. What non-fuel applications of Cyclopentanone derivatives are emerging in interdisciplinary research?

  • Pharmaceuticals : Hydrazones act as prodrugs for controlled drug release. Test cytotoxicity (e.g., MTT assays) against cancer cell lines .
  • Fragrances : α-Hexylidene cyclopentanone is regulated by IFRA for use in perfumes (≤2% concentration in fine fragrances) .
  • Electronics : Cyclopentanone’s high purity (>99.9%) makes it suitable for photoresist formulations in semiconductor manufacturing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentanone p-Toluenesulfonylhydrazone
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Cyclopentanone p-Toluenesulfonylhydrazone

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